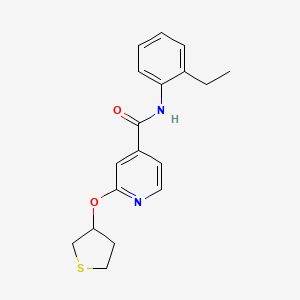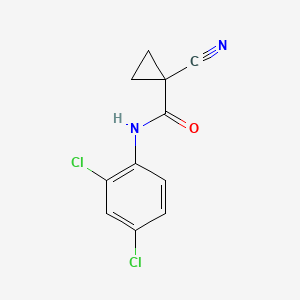
1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide is a cyclopropane derivative . It’s used in diverse scientific research due to its unique structure and properties.
Synthesis Analysis
This compound was synthesized and its structure was studied by X-ray diffraction, FTIR, 1H NMR, MS, and elemental analysis . The synthesis process was part of a larger work on the synthesis of bioactive lead compounds for crop protection .Molecular Structure Analysis
The structure of 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide was studied using X-ray diffraction, FTIR, 1H NMR, MS, and elemental analysis . The crystals are monoclinic, space group C2 .Physical And Chemical Properties Analysis
The crystals of 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide are monoclinic, space group C2 . The final R = 0.0603 and wR = 0.1653 .Scientific Research Applications
Synthesis and Characterization
1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide and its derivatives are a focus of research in the field of chemistry, particularly in the synthesis and characterization of new compounds. For instance, the study of N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl substituents, involves their synthesis and characterization using techniques like IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction (Özer et al., 2009).
Catalysis and Chemical Reactions
This compound is also relevant in catalysis and chemical reactions. For example, the hydrogenation of phenol and its derivatives to cyclohexanone, an important chemical intermediate, has been enhanced using catalysts related to this chemical structure (Wang et al., 2011). Similarly, the liquid phase hydrodechlorination of dichlorophenol over supported Pd uses cyclohexanone formation as a key step (Yuan & Keane, 2003).
Material Science and Polymer Chemistry
In material science and polymer chemistry, cyclopropane derivatives like 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide are used in the synthesis of new polymers. For example, aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups are synthesized using similar compounds (Kim et al., 2016).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, certain cyclopropane derivatives are explored for their potential therapeutic effects. For instance, a series of cyclopropanecarboxylic acid derivatives have been evaluated as potential antidepressants (Bonnaud et al., 1987).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used for colorimetric sensing of ions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides, a related compound, has shown effective colorimetric sensing of fluoride anions (Younes et al., 2020).
Structural Chemistry
The compound's structural properties are also a subject of research. For example, the structure of 1-cyano-N-p-tolylcyclopropanecarboxamide, a similar compound, was studied using X-ray diffraction and other spectroscopic methods (Liu et al., 2007).
Mechanism of Action
Target of Action
The primary target of the compound 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is the enzyme Ketol-acid reductoisomerase (KARI; EC 1.1.1.86) . This enzyme is an attractive target for agro-chemical and medicinal discovery because it catalyzes the second important step in the biosynthesis of the branched chain amino acid .
Mode of Action
The 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide interacts with its target, KARI, by inhibiting its function .
Biochemical Pathways
The inhibition of KARI by 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide affects the biosynthesis of branched chain amino acids . This can have downstream effects on various biochemical pathways that rely on these amino acids.
Result of Action
The molecular and cellular effects of the action of 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide are primarily related to its inhibition of KARI . This leads to a disruption in the biosynthesis of branched chain amino acids
properties
IUPAC Name |
1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-2-9(8(13)5-7)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIWFDAFDHNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

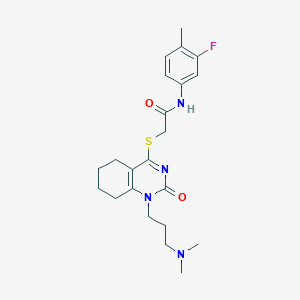

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2616690.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2616692.png)
![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2616694.png)
![2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2616697.png)
![N-(3-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2616699.png)
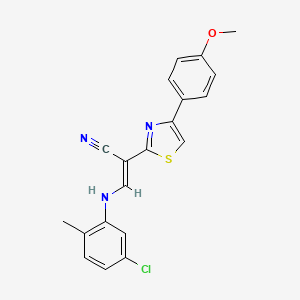
![1,7-Dimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2616702.png)
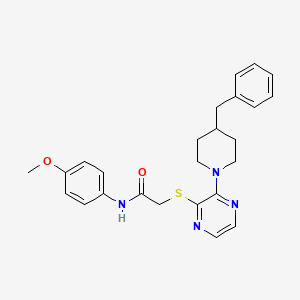
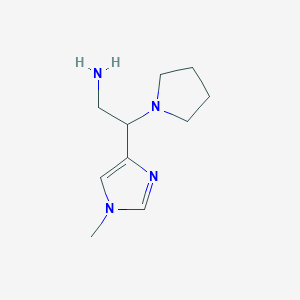
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2616707.png)
